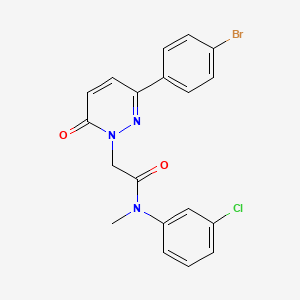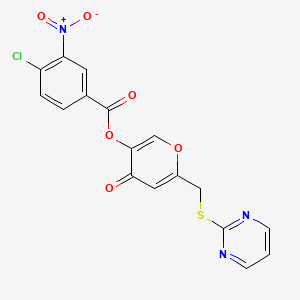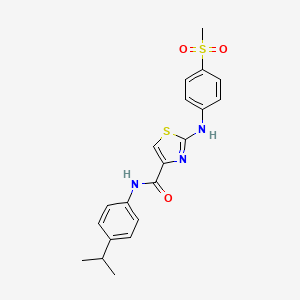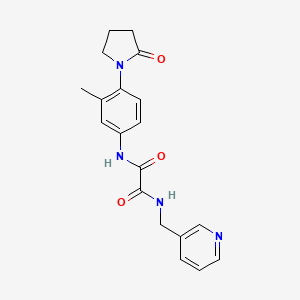
N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Structural Analysis :
- The synthesis of diethyl 2,2´-thiocarbonyl-bis(azanediyl)dibenzoate, a related compound, has been reported through reactions involving thiophosgene and sodium ethoxide. This process also led to the formation of ethyl 2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzoate and bis(quinazolin)disulfide. The structure of these compounds was confirmed by IR, NMR spectroscopy, elemental analysis, and single crystal X-ray structure determination (Rimaz et al., 2009).
Pharmacological Studies :
- A series of derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, were evaluated for antimicrobial and anticonvulsant activities. Notably, certain compounds showed broad spectrum activity against Gram positive and Gram negative bacteria and fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Chemical Modifications and Biological Activities :
- The modification of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives has been explored. These compounds were synthesized from substituted anthranilic acids and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. Some compounds exhibited significant activity compared to standard drugs (Rahman et al., 2014).
Synthesis of Structurally Related Compounds :
- The synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide, a structurally related compound, was achieved through a series of chemical reactions. Its structure was confirmed using various spectral data (Hayun et al., 2012).
Potential for Respiratory Disease Treatment :
- Crystalline forms of a selective phosphatidylinositol 3-kinase-δ inhibitor related to the compound have been claimed to be useful in treating respiratory diseases including asthma and chronic obstructive pulmonary disease (Norman, 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide involves the condensation of 2-methoxybenzaldehyde with 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride and subsequent acylation with hexanoyl chloride.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "hexanoyl chloride", "diethyl ether", "ethanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid (1.0 equiv) in ethanol and add a catalytic amount of sodium hydroxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with diethyl ether and dry under vacuum to obtain the Schiff base.", "Step 3: Dissolve the Schiff base in ethanol and add a solution of sodium borohydride (1.5 equiv) in ethanol dropwise with stirring. After the addition is complete, stir the mixture for an additional 2 hours.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the resulting amine with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Dissolve the amine in diethyl ether and add a solution of hexanoyl chloride (1.2 equiv) in diethyl ether dropwise with stirring. After the addition is complete, stir the mixture for an additional 2 hours.", "Step 6: Wash the resulting solid with diethyl ether and dry under vacuum to obtain the final product, N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide." ] } | |
CAS-Nummer |
443348-26-3 |
Produktname |
N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide |
Molekularformel |
C22H25N3O3S |
Molekulargewicht |
411.52 |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C22H25N3O3S/c1-28-19-12-7-4-9-16(19)15-23-20(26)13-3-2-8-14-25-21(27)17-10-5-6-11-18(17)24-22(25)29/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,26)(H,24,29) |
InChI-Schlüssel |
XLDLJIOHPDYOKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)
![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)


![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)



![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)
![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)